(2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid is a compound that features an imidazole ring, a phenylacetamido group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often utilize efficient catalytic systems and environmentally friendly solvents to ensure high yields and minimal waste .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the phenylacetamido group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the phenylacetamido group can produce the corresponding amine .
Scientific Research Applications
(2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. The phenylacetamido group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Histidine: An amino acid with an imidazole side chain.
Metronidazole: An antimicrobial agent with an imidazole ring.
Benzimidazole: A compound with a fused benzene and imidazole ring.
Uniqueness
What sets (2S)-3-(1H-imidazol-4-yl)-2-(2-phenylacetamido)propanoic acid apart is its unique combination of an imidazole ring, a phenylacetamido group, and a propanoic acid moiety. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications .
Properties
CAS No. |
687601-14-5 |
---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C14H15N3O3/c18-13(6-10-4-2-1-3-5-10)17-12(14(19)20)7-11-8-15-9-16-11/h1-5,8-9,12H,6-7H2,(H,15,16)(H,17,18)(H,19,20)/t12-/m0/s1 |
InChI Key |
ZCRPDIISGMDRTM-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](CC2=CN=CN2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC2=CN=CN2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.